

Spectroscopic Profile of Methyl 2-(dimethylamino)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-(dimethylamino)benzoate

Cat. No.: B157085

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(dimethylamino)benzoate** (CAS No. 10072-05-6), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, quality control, and chemical synthesis by presenting detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Chemical Structure and Properties

Methyl 2-(dimethylamino)benzoate is an aromatic ester with the following chemical structure:

Figure 1: Chemical structure of **Methyl 2-(dimethylamino)benzoate**.

Molecular Formula: $C_{10}H_{13}NO_2$ Molecular Weight: 179.22 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 2-(dimethylamino)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-

Note: Specific experimental NMR data for **Methyl 2-(dimethylamino)benzoate** is not readily available in public spectral databases. The tables are provided as a template for expected signals based on the chemical structure.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	-	C-H stretch (aromatic)
Data not available	-	C-H stretch (aliphatic)
Data not available	-	C=O stretch (ester)
Data not available	-	C=C stretch (aromatic)
Data not available	-	C-N stretch
Data not available	-	C-O stretch (ester)

Note: Specific experimental IR data for **Methyl 2-(dimethylamino)benzoate** is not readily available in public spectral databases. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available	-	[M] ⁺
Data not available	-	Fragment ion
Data not available	-	Fragment ion
Data not available	-	Fragment ion

Note: Specific experimental mass spectrometry data for **Methyl 2-(dimethylamino)benzoate** is not readily available in public spectral databases. The table is a template for the expected molecular ion and major fragment ions.

Experimental Protocols

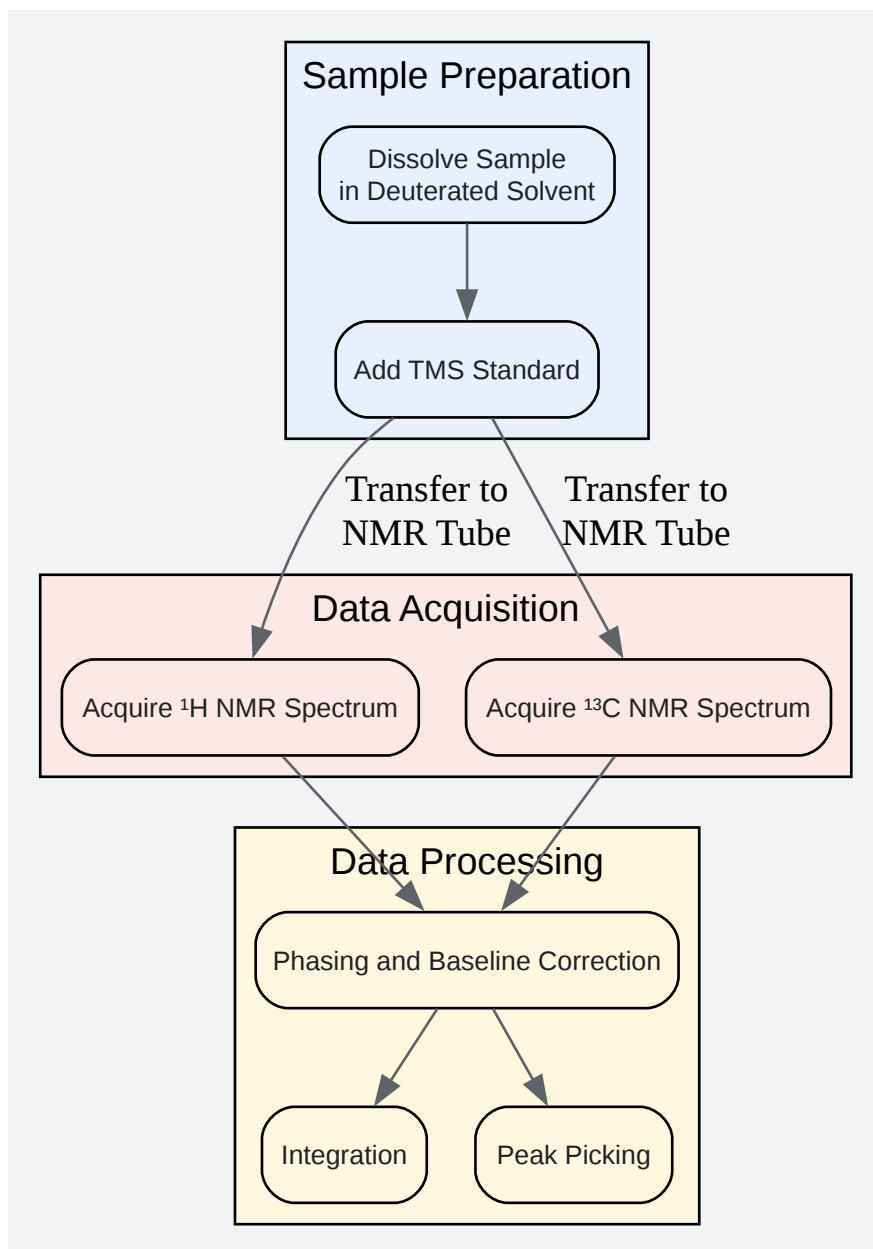
Detailed experimental protocols for acquiring spectroscopic data for aromatic esters like **Methyl 2-(dimethylamino)benzoate** are provided below. These are generalized procedures and may

require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general procedure for obtaining ^1H and ^{13}C NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-(dimethylamino)benzoate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.



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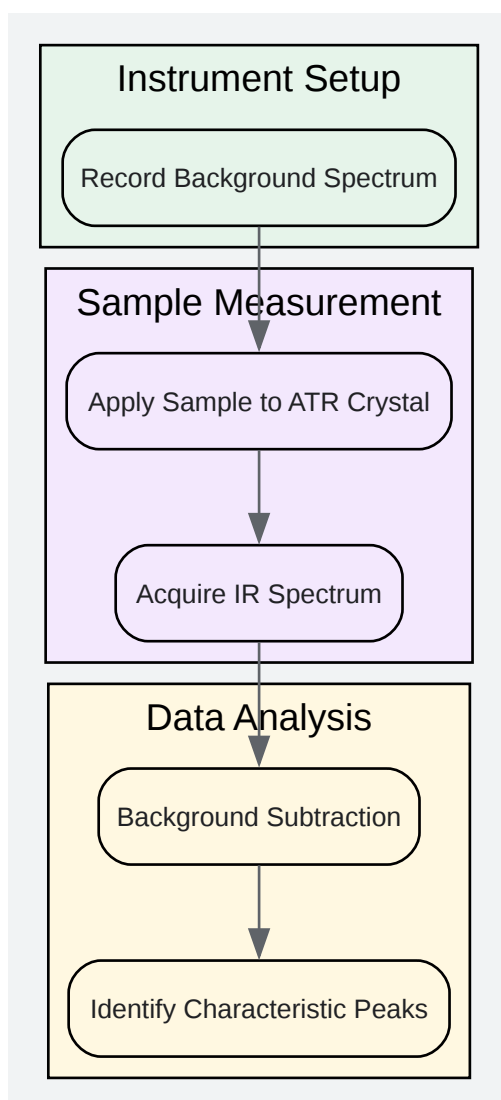
Figure 2: General workflow for NMR spectroscopy.

IR Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

- **Background Scan:** Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

- **Sample Application:** Place a small drop of liquid **Methyl 2-(dimethylamino)benzoate** directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.
- **Data Acquisition:** Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.



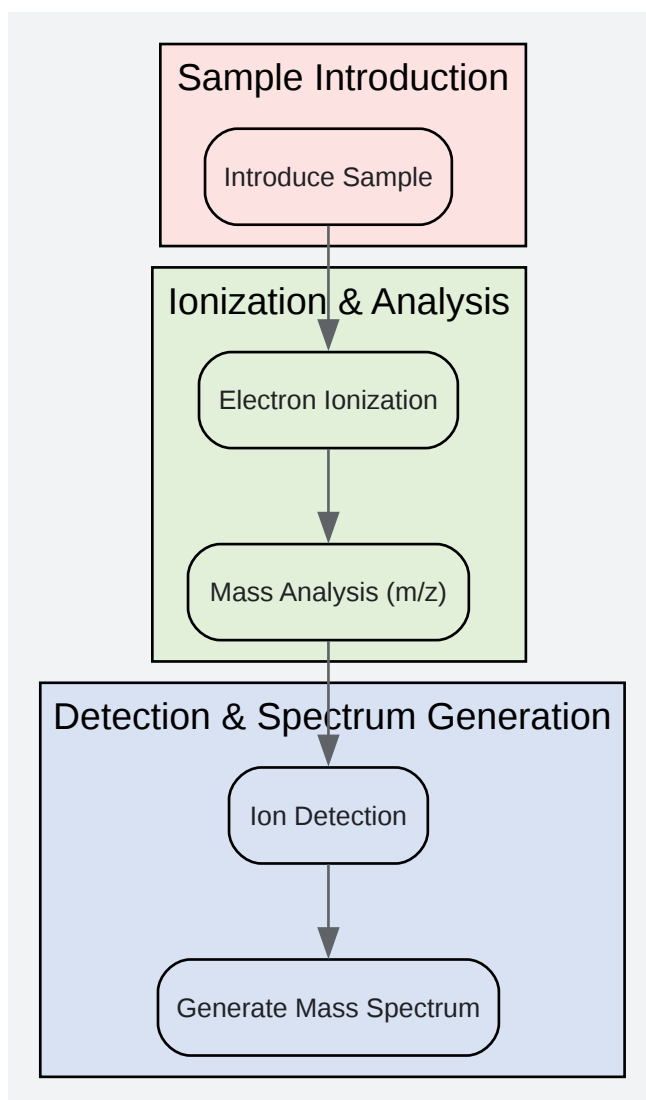
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Figure 3: General workflow for ATR-IR spectroscopy.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.



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Figure 4: General workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics of **Methyl 2-(dimethylamino)benzoate**. While specific, experimentally verified data for this compound is not widely available in public repositories, the provided information on its chemical structure, expected spectral features, and generalized experimental protocols offers a solid foundation for researchers. It is recommended that users of this compound perform their own spectroscopic analysis for confirmation and quality control purposes.

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